molecular formula C20H20BrNO5S B11362315 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11362315
M. Wt: 466.3 g/mol
InChI Key: LAKIBGFSBNLEOX-UHFFFAOYSA-N
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Description

N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H20BrNO5S This compound is notable for its unique structure, which includes a brominated furan ring, a dioxidotetrahydrothiophene moiety, and a benzofuran carboxamide group

Preparation Methods

The synthesis of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves multiple steps, typically starting with the bromination of 2-furylmethanol to obtain 5-bromo-2-furylmethanol. This intermediate is then reacted with 1,1-dioxidotetrahydrothiophene under specific conditions to form the corresponding thiophene derivative. The final step involves the coupling of this intermediate with 3,6-dimethyl-1-benzofuran-2-carboxylic acid to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of strong acids or bases, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The brominated furan ring and the dioxidotetrahydrothiophene moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of cell death in cancer cells. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-[(5-Bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide: This compound lacks the dimethyl groups on the benzofuran ring, which may affect its chemical and biological properties.

    N-[(5-Bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-isopropoxybenzamide: The presence of an isopropoxy group instead of the dimethyl groups may result in different reactivity and biological activity.

    N-[(5-Bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide: The additional methyl groups on the benzofuran ring may enhance its stability and biological activity.

These comparisons highlight the uniqueness of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE and its potential advantages in various applications.

Properties

Molecular Formula

C20H20BrNO5S

Molecular Weight

466.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20BrNO5S/c1-12-3-5-16-13(2)19(27-17(16)9-12)20(23)22(10-15-4-6-18(21)26-15)14-7-8-28(24,25)11-14/h3-6,9,14H,7-8,10-11H2,1-2H3

InChI Key

LAKIBGFSBNLEOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(O3)Br)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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